2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is an organic compound with a complex structure, featuring both bromobenzyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves the reaction of 2-bromobenzyl chloride with thioacetic acid to form 2-(2-bromobenzylthio)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield 2-(2-bromobenzylthio)acetohydrazide. Finally, the condensation of this hydrazide with 3-nitrobenzaldehyde under acidic conditions produces the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Azide or cyanide derivatives.
Scientific Research Applications
2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including its ability to inhibit certain enzymes.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with biological targets through its nitrophenyl and bromobenzyl groups. These interactions may involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfur atom in the compound may also play a role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(4-iodophenyl)methylene]acetohydrazide .
- **2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(2-chloro-5-nitrophenyl)methylene]acetohydrazide .
- **2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-1-naphthylmethylene]acetohydrazide .
Uniqueness
The uniqueness of 2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromobenzyl and nitrophenyl groups allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H14BrN3O3S |
---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14BrN3O3S/c17-15-7-2-1-5-13(15)10-24-11-16(21)19-18-9-12-4-3-6-14(8-12)20(22)23/h1-9H,10-11H2,(H,19,21)/b18-9+ |
InChI Key |
OLWRYICFQAROHW-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CSCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.